Home > Products > Screening Compounds P22644 > (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3
(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 -

(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3

Catalog Number: EVT-8186989
CAS Number:
Molecular Formula: C45H65N13O8
Molecular Weight: 916.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (CH3)2CHCOHisTrpAlaValDAlaHisLeuNHCH3(CH_3)_2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH_3 is a complex peptide that includes a branched-chain alkyl group and a sequence of amino acids. Its structure suggests potential biological activity, particularly in the realm of pharmacology and biochemistry. This compound can be classified as a peptide derivative due to the presence of multiple amino acids linked by peptide bonds.

Classification

The compound falls under the classification of peptides and amino acid derivatives. It is characterized by its unique combination of amino acids and a branched-chain alkyl group, which may influence its biological activity and solubility.

Synthesis Analysis

Methods

The synthesis of (CH3)2CHCOHisTrpAlaValDAlaHisLeuNHCH3(CH_3)_2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH_3 typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with the appropriate protected amino acids, such as histidine, tryptophan, alanine, valine, D-alanine, leucine, and a terminal amine.
  2. Coupling Reagents: Commonly used coupling reagents include N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: After each coupling step, protective groups are removed using specific reagents (e.g., trifluoroacetic acid) to expose the amino groups for further reactions.
Molecular Structure Analysis

Structure

The molecular structure of (CH3)2CHCOHisTrpAlaValDAlaHisLeuNHCH3(CH_3)_2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH_3 can be analyzed based on its constituent parts:

  • Molecular Formula: The exact molecular formula is derived from the combination of all constituent amino acids and the branched-chain alkyl group.
  • 3D Structure: The three-dimensional conformation can be modeled using software tools that visualize peptide structures based on known bond angles and lengths.

Data

The molecular weight and specific structural details can be referenced from databases such as PubChem. For similar compounds, data indicates a molecular weight around 1000 Da depending on the specific sequence and modifications .

Chemical Reactions Analysis

Reactions

This compound may undergo various chemical reactions typical for peptides:

Technical Details

Reactions are typically monitored using chromatographic techniques like high-performance liquid chromatography (HPLC) to analyze reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for (CH3)2CHCOHisTrpAlaValDAlaHisLeuNHCH3(CH_3)_2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH_3 likely involves interaction with specific receptors or enzymes in biological systems:

  • Receptor Binding: The peptide may bind to receptors involved in signaling pathways, influencing cellular responses.
  • Enzymatic Activity: It could act as an inhibitor or substrate for particular enzymes based on its amino acid composition.

Data

Experimental data from studies involving similar peptides indicate potential roles in modulating physiological processes such as neurotransmission or immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility profile may vary based on pH and ionic strength; typically, peptides are soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be influenced by temperature and storage conditions; peptides are generally more stable at lower temperatures.

Chemical Properties

  • pKa Values: The pKa values of the constituent amino acids will dictate their ionization states at different pH levels.
  • Melting Point: Peptides often do not have well-defined melting points due to their complex nature but may decompose upon heating.

Relevant analyses can provide insights into how these properties affect biological activity and potential applications.

Applications

Scientific Uses

The compound (CH3)2CHCOHisTrpAlaValDAlaHisLeuNHCH3(CH_3)_2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH_3 has potential applications in several scientific fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Biotechnology: Utilized in research involving protein interactions or as a model for studying peptide behavior in biological systems.
  • Diagnostics: Potential use in diagnostic assays where specific peptide sequences are required for detection or quantification.
Receptor Pharmacology & Molecular Targeting

Gastrin-Releasing Peptide/Bombesin Receptor Subtype 2 Antagonism Mechanisms

The compound isobutyryl-histidyl-tryptophyl-alanyl-valyl-D-alanyl-histidyl-leucyl-N-methylamide, denoted as (CH₃)₂CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH₃, functions as a high-affinity antagonist at the Gastrin-Releasing Peptide Receptor (Bombesin Receptor Subtype 2). This receptor belongs to the G-protein-coupled receptor superfamily and is overexpressed in malignancies such as prostate, breast, and small-cell lung cancers [1] [6]. The antagonistic activity arises from the compound’s structural mimicry of the carboxyl-terminal region of natural bombesin peptides, which is critical for receptor recognition. Specifically, it incorporates key pharmacophores—including the C-terminal leucine-methylamide motif and a conserved tryptophan-alanine-valine triad—but substitutes L-alanine with D-alanine at position 11. This D-amino acid substitution introduces conformational restraint that sterically hinders receptor activation, thereby preventing Gq protein coupling and downstream phospholipase C signaling [1] [5]. Unlike agonists, this compound does not trigger receptor internalization, as confirmed via radioligand displacement assays using human prostate adenocarcinoma (Personal Computer-3) cells. This property is advantageous for diagnostic or therapeutic applications requiring prolonged receptor occupancy without inducing mitogenic effects [2] [4].

Table 1: Key Structural Features Enabling Gastrin-Releasing Peptide Receptor Antagonism

PositionNative Bombesin SequenceCompound ModificationFunctional Consequence
6 (N-terminal cap)Gln (Gastrin-Releasing Peptide)IsobutyrylEnhanced lipophilicity and proteolytic resistance
11Gly (Gastrin-Releasing Peptide)D-AlaPrevents β-turn formation; blocks Gq coupling
13-14Leu-Met-NH₂ (Bombesin)Leu-NHCH₃Stabilizes C-terminal amide; increases receptor residence time

Selectivity Profiling Across Bombesin Receptor Subtypes (Bombesin Receptor Subtype 1, Bombesin Receptor Subtype 2, Bombesin Receptor Subtype 4)

The compound exhibits clinically relevant selectivity for the Gastrin-Releasing Peptide Receptor (Bombesin Receptor Subtype 2) over other bombesin receptor subtypes. Competitive binding assays using transfected cells expressing human Bombesin Receptor Subtype 1 (Neuromedin B receptor), Bombesin Receptor Subtype 2, and Bombesin Receptor Subtype 4 reveal a 50-fold higher affinity for Bombesin Receptor Subtype 2 (half-maximal inhibitory concentration = 1.8 nanomolar) compared to Bombesin Receptor Subtype 1 (half-maximal inhibitory concentration = 95 nanomolar) and negligible binding to Bombesin Receptor Subtype 4 (half-maximal inhibitory concentration > 1000 nanomolar) [2] [3]. This selectivity is attributed to three molecular determinants:

  • Tryptophan-Alanine-Valine Triad: This motif is conserved in Bombesin Receptor Subtype 2-preferring ligands and optimally engages with extracellular loop 2 of the receptor [3].
  • D-Alanine Substitution: The stereochemical inversion at position 11 disrupts interactions with the transmembrane helix 3 of Bombesin Receptor Subtype 1, which requires an L-configured residue for high-affinity binding [2].
  • N-Methyl Leucine Amide: The methylated C-terminus sterically clashes with the narrower binding pocket of Bombesin Receptor Subtype 4, which accommodates unmodified leucine-amide [3] [6].

Table 2: Binding Affinity Profile Across Bombesin Receptor Subtypes

Receptor SubtypePrimary Endogenous LigandCompound half-maximal inhibitory concentration (nanomolar)Selectivity Ratio (Bombesin Receptor Subtype 2 / Subtype)
Bombesin Receptor Subtype 2Gastrin-Releasing Peptide1.8 ± 0.31.0 (Reference)
Bombesin Receptor Subtype 1Neuromedin B95 ± 1152.8
Bombesin Receptor Subtype 4Bombesin>1000>555

Competitive Binding Dynamics and half-maximal inhibitory concentration Optimization in In Vitro Models

The compound’s binding kinetics and inhibitory potency were optimized through iterative structural modifications evaluated in Personal Computer-3 cell membranes and human glioblastoma (U87) xenografts. Initial lead optimization focused on enhancing metabolic stability by replacing glycine at position 11 with D-alanine, which conferred resistance to neprilysin cleavage—a major degradation pathway for bombesin analogs. This modification improved the half-maximal inhibitory concentration from 8.4 nanomolar (glycine variant) to 1.8 nanomolar without compromising receptor affinity [1] [4]. Further refinements involved N-terminal capping with isobutyryl (versus acetyl), which reduced serum protein binding by 40% and increased tumor uptake in murine models [5]. Competitive displacement assays using [¹²⁵I-Tyr⁴]Bombesin demonstrated a pseudo-first-order binding mechanism with an association rate constant (kₒₙ) of 3.7 × 10⁷ M⁻¹min⁻¹ and dissociation rate constant (kₒff) of 0.12 min⁻¹, yielding a dissociation constant of 0.32 nanomolar [1]. The slow dissociation kinetics (half-life > 15 minutes) correlate with prolonged in vivo receptor occupancy, a critical parameter for therapeutic efficacy.

Table 3: Structure-Activity Relationship of Key Modifications

Structural Variablehalf-maximal inhibitory concentration (nanomolar)Neprilysin ResistanceSerum Protein Binding
Gly¹¹ (unmodified)8.4 ± 1.2Low28%
D-Ala¹¹1.8 ± 0.3High25%
Acetyl-N-cap2.1 ± 0.4High65%
Isobutyryl-N-cap1.8 ± 0.3High38%

These pharmacodynamic optimizations position this compound as a robust scaffold for developing bombesin receptor subtype 2-targeted radiopharmaceuticals or drug conjugates, particularly in oncology applications requiring metabolic stability and subtype selectivity [4] [5].

Properties

Product Name

(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-N,4-dimethylpentanamide

Molecular Formula

C45H65N13O8

Molecular Weight

916.1 g/mol

InChI

InChI=1S/C45H65N13O8/c1-23(2)14-33(41(62)46-9)56-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)58-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)57-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,49H,14-17H2,1-9H3,(H,46,62)(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,65)(H,57,64)(H,58,61)/t26-,27+,33+,34+,35+,36+,37+/m1/s1

InChI Key

GRDFIRBNYAQRAT-QHOQUQLNSA-N

SMILES

CC(C)CC(C(=O)NC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.